molecular formula C22H22ClF3N2O3S B299230 N-bicyclo[2.2.1]hept-2-yl-2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide

N-bicyclo[2.2.1]hept-2-yl-2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide

Numéro de catalogue B299230
Poids moléculaire: 486.9 g/mol
Clé InChI: GZKAIIVEPDYLFK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-bicyclo[2.2.1]hept-2-yl-2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide, also known as BCT-197, is a novel compound with potential therapeutic applications. BCT-197 is a small molecule inhibitor that targets the transcription factor STAT3, which is involved in the regulation of cell growth, survival, and immune response.

Mécanisme D'action

N-bicyclo[2.2.1]hept-2-yl-2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide exerts its pharmacological effects by inhibiting the transcription factor STAT3, which is activated by various cytokines and growth factors. STAT3 plays a critical role in the regulation of cell growth, survival, and immune response, and its dysregulation is associated with the development and progression of various diseases, including cancer and inflammation. This compound binds to the SH2 domain of STAT3, preventing its phosphorylation and subsequent activation. This leads to the inhibition of downstream signaling pathways, including the JAK/STAT and PI3K/Akt pathways, resulting in the suppression of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound inhibits cell growth and survival, induces apoptosis, and suppresses the expression of genes involved in cell proliferation and survival. In immune cells, this compound suppresses the production of inflammatory cytokines, such as IL-6 and TNF-α, and promotes the differentiation of regulatory T cells. This compound has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is critical for tumor growth and metastasis.

Avantages Et Limitations Des Expériences En Laboratoire

N-bicyclo[2.2.1]hept-2-yl-2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide has several advantages for lab experiments, including its high potency and selectivity for STAT3 inhibition, its low toxicity, and its ability to penetrate the blood-brain barrier. However, this compound has some limitations, including its low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. In addition, this compound has not been extensively evaluated in preclinical animal models, and its safety and efficacy in humans have not been established.

Orientations Futures

There are several future directions for the development and evaluation of N-bicyclo[2.2.1]hept-2-yl-2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide. First, further preclinical studies are needed to evaluate the safety and efficacy of this compound in animal models of cancer, inflammation, and autoimmune diseases. Second, clinical trials are needed to evaluate the safety and efficacy of this compound in humans. Third, the development of novel formulations or delivery systems may improve the solubility and bioavailability of this compound. Fourth, the combination of this compound with other therapies, such as chemotherapy or immunotherapy, may enhance its therapeutic efficacy. Finally, the identification of biomarkers that predict the response to this compound may improve patient selection and treatment outcomes.

Méthodes De Synthèse

The synthesis of N-bicyclo[2.2.1]hept-2-yl-2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide involves several steps, including the preparation of the bicyclic ring system, the introduction of the anilino group, and the chlorosulfonylation of the phenyl ring. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The yield of this compound is typically around 10%, and the purity is greater than 98%.

Applications De Recherche Scientifique

N-bicyclo[2.2.1]hept-2-yl-2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide has been extensively studied for its potential therapeutic applications in cancer, inflammation, and autoimmune diseases. Several studies have demonstrated that this compound inhibits the growth and survival of various cancer cell lines, including breast, lung, and prostate cancer. This compound has also been shown to suppress the activation of STAT3 in immune cells, leading to the inhibition of inflammatory cytokine production. In addition, this compound has been evaluated for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.

Propriétés

Formule moléculaire

C22H22ClF3N2O3S

Poids moléculaire

486.9 g/mol

Nom IUPAC

2-[N-(benzenesulfonyl)-4-chloro-3-(trifluoromethyl)anilino]-N-(3-bicyclo[2.2.1]heptanyl)acetamide

InChI

InChI=1S/C22H22ClF3N2O3S/c23-19-9-8-16(12-18(19)22(24,25)26)28(32(30,31)17-4-2-1-3-5-17)13-21(29)27-20-11-14-6-7-15(20)10-14/h1-5,8-9,12,14-15,20H,6-7,10-11,13H2,(H,27,29)

Clé InChI

GZKAIIVEPDYLFK-UHFFFAOYSA-N

SMILES

C1CC2CC1CC2NC(=O)CN(C3=CC(=C(C=C3)Cl)C(F)(F)F)S(=O)(=O)C4=CC=CC=C4

SMILES canonique

C1CC2CC1CC2NC(=O)CN(C3=CC(=C(C=C3)Cl)C(F)(F)F)S(=O)(=O)C4=CC=CC=C4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.